molecular formula C20H33NO2S B2536327 {[2,4,6-Tris(methylethyl)phenyl]sulfonyl}piperidine CAS No. 67475-14-3

{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}piperidine

Cat. No.: B2536327
CAS No.: 67475-14-3
M. Wt: 351.55
InChI Key: YUUAIBMNYZBGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}piperidine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group attached to a phenyl ring, which is further substituted with three methylethyl groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2,4,6-Tris(methylethyl)phenyl]sulfonyl}piperidine typically involves the reaction of piperidine with 2,4,6-tris(methylethyl)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfoxides or thiols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfoxides, thiols, and various substituted piperidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {[2,4,6-Tris(methylethyl)phenyl]sulfonyl}piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(methylethyl)benzenesulfonyl chloride: A precursor in the synthesis of {[2,4,6-Tris(methylethyl)phenyl]sulfonyl}piperidine.

    Piperidine derivatives: Compounds like N-benzylpiperidine and N-phenylpiperidine share structural similarities and are used in similar applications.

Uniqueness

This compound is unique due to the presence of the bulky 2,4,6-tris(methylethyl)phenyl group, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO2S/c1-14(2)17-12-18(15(3)4)20(19(13-17)16(5)6)24(22,23)21-10-8-7-9-11-21/h12-16H,7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUAIBMNYZBGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCCCC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.